molecular formula C11H10ClN3OS B13082500 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide

2-(4-(4-Chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide

Katalognummer: B13082500
Molekulargewicht: 267.74 g/mol
InChI-Schlüssel: QDDAHCAXRXTOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with hydroxylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Common solvents used in the synthesis include ethanol and acetonitrile, while catalysts such as hydrochloric acid or sulfuric acid may be employed to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a hydroxyacetimidamide moiety makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H10ClN3OS

Molekulargewicht

267.74 g/mol

IUPAC-Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H10ClN3OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)5-10(13)15-16/h1-4,6,16H,5H2,(H2,13,15)

InChI-Schlüssel

QDDAHCAXRXTOCF-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC=C1C2=CSC(=N2)C/C(=N/O)/N)Cl

Kanonische SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=NO)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.